N-(4-Methoxybenzylidene)-4-acetoxyaniline
Overview
Description
Synthesis Analysis
The synthesis of N-(4-Methoxybenzylidene)-4-acetoxyaniline derivatives involves the condensation reaction process. For instance, compounds similar to N-(4-Methoxybenzylidene)-4-acetoxyaniline, such as N-(4-bromobenzylidene)-4-methoxyaniline, are synthesized through this method and crystallized using the slow evaporation solution growth technique at room temperature, highlighting the general approach for synthesizing this class of compounds (Subashini et al., 2021).
Molecular Structure Analysis
The molecular and crystal structure of benzylideneaniline derivatives, including those similar to N-(4-Methoxybenzylidene)-4-acetoxyaniline, often crystallize in specific crystal systems such as orthorhombic or triclinic, with unique space groups. The placement of hydrogen atoms and the presence of functional groups are key structural features, confirmed through spectroscopic studies such as 1H NMR, FTIR, and Raman spectral analyses (Subashini et al., 2021).
Chemical Reactions and Properties
Compounds in this class participate in various chemical reactions, highlighting their reactivity. For example, N-(2,4-dinitrobenzylidene)-4-methoxyaniline undergoes specific reactions with cyanide, showcasing the compound's potential in developing chemosensors highly selective toward cyanide (Heying et al., 2015).
Physical Properties Analysis
The physical properties of benzylideneaniline derivatives, such as melting points and weight loss, are determined through thermogravimetric and differential thermal analyses. These compounds exhibit specific melting points and undergo single-stage weight loss, indicating their thermal stability (Subashini et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and interactions, can be elucidated through spectroscopic studies and chemical reactivity tests. For example, the reaction of benzylideneaniline derivatives with cyanide for chemosensor applications reflects their chemical behavior and potential applications in sensing technologies (Heying et al., 2015).
Scientific Research Applications
Methylene-Linked Liquid Crystals
Methylene-linked liquid crystal dimers, such as 1,5-bis(4-methoxyanilinebenzylidene-4′-yl)pentane, exhibit unique transitional properties, including the formation of a twist-bend nematic phase. This phase is characterized by its optical textures and is attributed to the bent geometry of the methylene-linked odd-membered dimers. These findings suggest potential applications in advanced display technologies and optical devices where the manipulation of light is required (Henderson & Imrie, 2011).
Analytical Methods for Antioxidant Activity
A comprehensive review by Munteanu and Apetrei (2021) on the analytical methods used in determining antioxidant activity, including the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, provides insights into the chemical basis for assessing the antioxidant properties of compounds like N-(4-Methoxybenzylidene)-4-acetoxyaniline. These methods, based on the transfer of hydrogen atoms or electrons, are crucial for evaluating the potential of compounds in pharmaceutical, food engineering, and cosmetics industries, where antioxidant activity is a key factor (Munteanu & Apetrei, 2021).
Environmental Effects of UV Filters
Research on the environmental effects of organic ultraviolet (UV) filters, including benzophenone-3 and 4-methylbenzylidene camphor, highlights concerns regarding their persistence and potential ecological impacts. These studies raise awareness about the environmental fate of synthetic compounds, including those structurally related to N-(4-Methoxybenzylidene)-4-acetoxyaniline, emphasizing the need for environmentally benign alternatives or treatments to mitigate their effects (Schneider & Lim, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[4-[(4-methoxyphenyl)methylideneamino]phenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-12(18)20-16-9-5-14(6-10-16)17-11-13-3-7-15(19-2)8-4-13/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYWVKUPOCFKOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065090 | |
Record name | Phenol, 4-[(E)-[(4-methoxyphenyl)methylene]amino]-, acetate (ester) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxybenzylidene)-4-acetoxyaniline | |
CAS RN |
10484-13-6 | |
Record name | Phenol, 4-((E)-((4-methoxyphenyl)methylene)amino)-, 1-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010484136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | APAPA | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127559 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 4-[(E)-[(4-methoxyphenyl)methylene]amino]-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 4-[(E)-[(4-methoxyphenyl)methylene]amino]-, acetate (ester) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[[(4-methoxyphenyl)methylene]amino]phenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.890 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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